molecular formula C7H5F2N3OS B8470973 5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192813-44-7

5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine

Cat. No. B8470973
M. Wt: 217.20 g/mol
InChI Key: LWYPLPIJTCQWCF-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To acetic acid (10 mL) cooled in an ice bath was added potassium thiocyanate (3.18 g, 32.8 mmol) and 6-(difluoromethoxy)pyridin-3-amine (1 g, 4.1 mmol). The reaction was cooled in an ice-salt bath until the reaction temperature reached <0° C. A solution of bromine (0.65 mL, 12.7 mmol) in acetic acid (3 mL) was added dropwise over 2 hours at a rate that maintained the reaction temperature <0° C. This gave a very thick mixture. After the addition was complete, the mixture was left to stir and allowed to slowly warm to room temperature overnight. After stirring overnight, water (5 mL) was added and the mixture was heated to 85° C. in an oil bath. This mixture was then filtered while still hot. The yellow filter cake was returned to the reaction flask, and an additional 5 mL acetic acid was added. The mixture was heated again to 85° C., and then filtered while still hot. The combined filtrates were cooled in an ice bath and neutralized to pH 8 with concentrated ammonium hydroxide. A yellow precipitate formed which was then collected by filtration. This crude material was purified by column chromatography (12-100% ethyl acetate/hexanes) to afford 5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine (321 mg, 1.48 mmol, 36.1% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.64-7.81 (m, 2 H), 6.92 (d, J=8.53 Hz, 1 H). MS (LC/MS) R.T.=1.66; [M+H]+=218.10.
Name
potassium thiocyanate
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[F:5][CH:6]([F:15])[O:7][C:8]1[N:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1.BrBr.O>C(O)(=O)C>[F:15][CH:6]([F:5])[O:7][C:8]1[N:13]=[C:12]2[S:1][C:2]([NH2:3])=[N:14][C:11]2=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
3.18 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC1=CC=C(C=N1)N)F
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice-salt bath until the reaction temperature
CUSTOM
Type
CUSTOM
Details
reached <0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature <0° C
CUSTOM
Type
CUSTOM
Details
This gave a very thick mixture
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85° C. in an oil bath
FILTRATION
Type
FILTRATION
Details
This mixture was then filtered while still hot
ADDITION
Type
ADDITION
Details
an additional 5 mL acetic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated again to 85° C.
FILTRATION
Type
FILTRATION
Details
filtered while still hot
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrates were cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed which
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
CUSTOM
Type
CUSTOM
Details
This crude material was purified by column chromatography (12-100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C2C(=N1)SC(=N2)N)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.48 mmol
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 36.1%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.